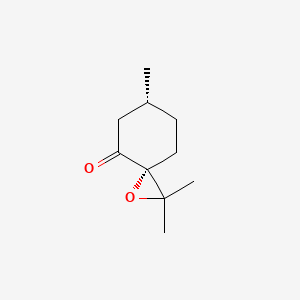
p-Menthan-3-one, 4,8-epoxy-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Menthan-3-one, 4,8-epoxy-, cis-: is an organic compound with the molecular formula C10H16O2 . It is a derivative of menthane and contains an epoxy group at the 4,8-positions and a ketone group at the 3-position. This compound is known for its unique structure, which includes a three-membered oxirane ring and a six-membered ring, making it an interesting subject of study in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Menthan-3-one, 4,8-epoxy-, cis- typically involves the epoxidation of pulegone, a naturally occurring monoterpene. The reaction is carried out using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to ensure the formation of the cis-epoxide .
Industrial Production Methods: Industrial production of p-Menthan-3-one, 4,8-epoxy-, cis- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: p-Menthan-3-one, 4,8-epoxy-, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The epoxy group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to open the epoxy ring.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: p-Menthan-3-one, 4,8-epoxy-, cis- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also used in the synthesis of pharmaceuticals .
Industry: In the industrial sector, p-Menthan-3-one, 4,8-epoxy-, cis- is used in the production of fragrances and flavors due to its pleasant aroma. It is also utilized in the manufacture of certain polymers and resins .
Mechanism of Action
The mechanism of action of p-Menthan-3-one, 4,8-epoxy-, cis- involves its interaction with various molecular targets. The epoxy group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and enzymes. This interaction can modulate the activity of these biomolecules, resulting in various biological effects .
Comparison with Similar Compounds
- p-Menthan-3-one, 4,8-epoxy-, trans-
- 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-
- 2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one
Comparison: p-Menthan-3-one, 4,8-epoxy-, cis- is unique due to its cis-epoxide configuration, which imparts different chemical reactivity and biological activity compared to its trans-epoxide counterpart. The presence of the epoxy group and the ketone group in a specific spatial arrangement makes it distinct from other similar compounds .
Properties
CAS No. |
7599-90-8 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(3R,6R)-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one |
InChI |
InChI=1S/C10H16O2/c1-7-4-5-10(8(11)6-7)9(2,3)12-10/h7H,4-6H2,1-3H3/t7-,10+/m1/s1 |
InChI Key |
OFUGTKAUAMKFPM-XCBNKYQSSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@]2(C(=O)C1)C(O2)(C)C |
Canonical SMILES |
CC1CCC2(C(=O)C1)C(O2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


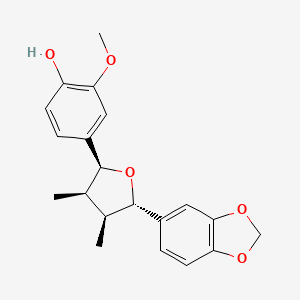
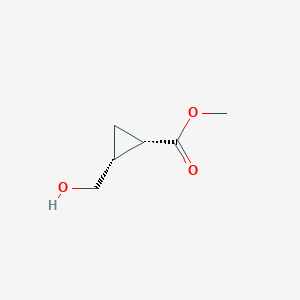
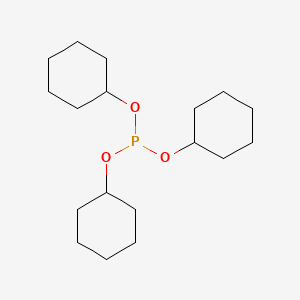
![1-(6-(4-Bromo-2-chlorophenyl)-3-(bromomethyl)-5-(4-chlorophenyl)furo[2,3-b]pyridin-2-yl)-2,2-dimethylpropan-1-one](/img/structure/B13908522.png)
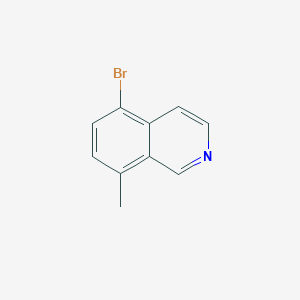
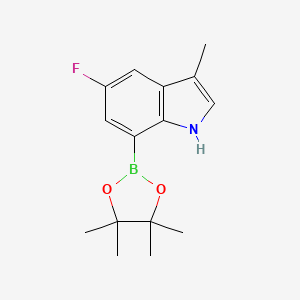
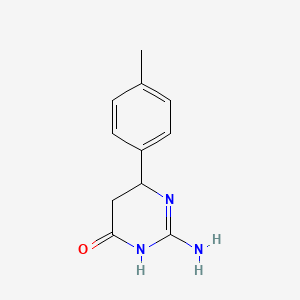
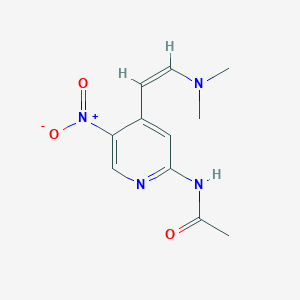
![4-[(1-Piperidino)methyl]phenylzinc iodide](/img/structure/B13908563.png)
![(2S)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B13908571.png)
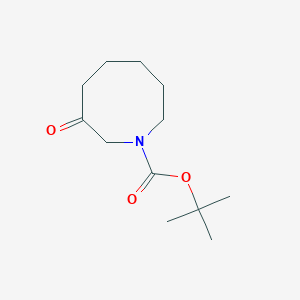

![[4,13-Diacetyloxy-1-hydroxy-16-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-2-yl] benzoate](/img/structure/B13908584.png)

